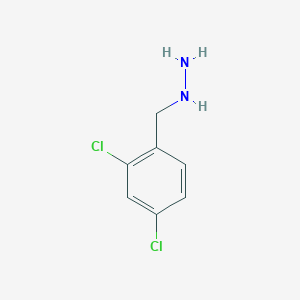

2,4-Dichloro-benzyl-hydrazine

Vue d'ensemble

Description

“2,4-Dichloro-benzyl-hydrazine” is a chemical compound with the molecular formula C7H9Cl3N2 . It is a derivative of hydrazine, where the hydrazine molecule is attached to a benzyl group that has two chlorine atoms at the 2nd and 4th positions .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a hydrazine group (NH2-NH2). Two of the hydrogen atoms on the benzene ring are replaced by chlorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzyl hydrazines can undergo various reactions. For instance, they can participate in nucleophilic addition reactions .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

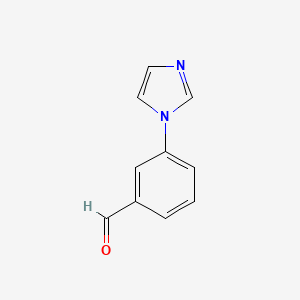

Monoamine Oxidase Inhibition : Novel series of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides and their derivatives were synthesized involving a hydrazine step. These compounds exhibited significant inhibition activities against monoamine oxidases (MAO), showing competitive inhibition profiles for both isozymes, with a selectivity towards MAO-A. This work underlines the potential of hydrazine derivatives in the development of treatments for neurological disorders (Ahmad et al., 2018).

Anticancer Activity : A study focused on the synthesis of new 3(2H)-one pyridazinone derivatives, starting from hydrazine hydrate reactions, demonstrated potential antioxidant activity. These derivatives were evaluated for their anticancer activities, highlighting the therapeutic potential of compounds synthesized from hydrazine (Mehvish & Kumar, 2022).

Antimicrobial Activity : Compounds synthesized from 2,4-dichloro-benzyl-hydrazine, among others, have been evaluated for their antimicrobial efficacy. Notably, derivatives of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H) ones exhibited significant antibacterial and antifungal activities, underscoring the utility of hydrazine derivatives in antimicrobial drug development (Patel et al., 2010).

Chemical Synthesis and Characterization

Novel Hydrazone Derivatives : Research includes the synthesis and characterization of new hydrazone derivatives, showcasing the chemical versatility of hydrazine compounds. These studies often aim to explore novel chemical structures with potential applications in materials science and pharmacology (Saheeb & Damdoom, 2020).

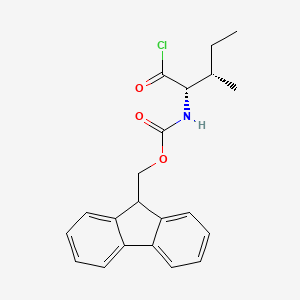

Polymer-bound N-tritylhydrazines : This application involves synthesizing polymer-bound N-tritylhydrazines for solid-phase synthesis of partially protected peptide hydrazides. Such advancements indicate the role of hydrazine derivatives in facilitating peptide synthesis, which is crucial for pharmaceutical development and biological research (Stavropoulos et al., 2004).

Mécanisme D'action

Target of Action

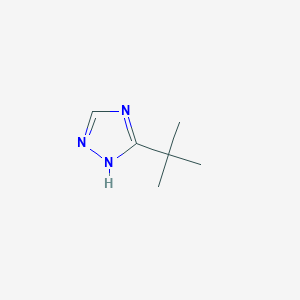

It is known that thiazole derivatives, which are structurally similar to 2,4-dichloro-benzyl-hydrazine, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets of these compounds can vary widely depending on the specific substituents present on the thiazole ring .

Mode of Action

Thiazole derivatives, which are structurally similar, are known to interact with their targets in a variety of ways . For example, the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives, which are structurally similar, have been reported to exhibit a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-benzyl-hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with biomolecules such as enzymes and proteins is primarily through its hydrazine group, which can form covalent bonds with carbonyl groups in these biomolecules. This interaction can lead to enzyme inhibition or modification of protein function, making this compound a valuable tool in studying enzyme mechanisms and protein interactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modifying key cellular components such as enzymes and proteins. For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, this compound can affect cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular behavior, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with carbonyl groups in biomolecules, leading to the formation of hydrazone derivatives . This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can modulate gene expression by binding to transcription factors and other DNA-binding proteins, affecting their ability to regulate target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors in its application. Over time, the compound may undergo hydrolysis or oxidation, leading to the formation of degradation products . These changes can affect the compound’s efficacy and safety in long-term studies. In vitro and in vivo studies have shown that the effects of this compound on cellular function can vary over time, with potential long-term impacts on cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes involved in oxidation and reduction reactions . The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMLBBLTBHKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578994 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51421-37-5 | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)